molecular formula C18H27N3O B14746588 Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- CAS No. 5372-14-5

Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl-

Cat. No.: B14746588
CAS No.: 5372-14-5
M. Wt: 301.4 g/mol
InChI Key: HFRKYKIFNKPQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the cyclocondensation of 1,3-diketones with hydrazine derivatives. For Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl-, the synthetic route may involve the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-amine with 2-(dipropylamino)ethanol under appropriate conditions .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs green chemistry principles, such as the use of aqueous methods, microwave-assisted synthesis, and solvent-free conditions. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyrazole derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazole derivatives typically yields pyrazole N-oxides, while reduction can produce dihydropyrazoles .

Mechanism of Action

The mechanism of action of Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- include other pyrazole derivatives, such as:

Uniqueness

What sets Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- apart from other similar compounds is its unique substitution pattern, which imparts specific chemical and biological properties. The presence of the dipropylaminoethoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

5372-14-5

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

N-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]-N-propylpropan-1-amine

InChI

InChI=1S/C18H27N3O/c1-4-11-20(12-5-2)13-14-22-18-15-16(3)19-21(18)17-9-7-6-8-10-17/h6-10,15H,4-5,11-14H2,1-3H3

InChI Key

HFRKYKIFNKPQBE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCOC1=CC(=NN1C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.